12alpha-Fumitremorgin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12alpha-Fumitremorgin C is a mycotoxin produced by the fungus Aspergillus fumigatus. It belongs to the class of indole alkaloids and is known for its potent biological activities, particularly as an inhibitor of the breast cancer resistance protein (BCRP/ABCG2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12alpha-Fumitremorgin C typically involves the formation of a diketopiperazine core from L-tryptophan and L-proline. This is followed by a series of prenylation, cyclization, and hydroxylation reactions. Key enzymes involved in its biosynthesis include nonribosomal peptide synthase (FtmA), prenyltransferases (FtmB and FtmH), and cytochrome P450 monooxygenases (FtmC, FtmE, and FtmG) .
Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using Aspergillus fumigatus strains. The compound is extracted from the fermentation broth and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 12alpha-Fumitremorgin C undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation at specific positions on the indole ring.
Reduction: Reduction of double bonds in the diketopiperazine core.
Substitution: Prenylation at the indole nitrogen and other positions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes (e.g., FtmC, FtmE, FtmG).
Prenylation: Prenyltransferases (e.g., FtmB, FtmH).
Major Products:
12alpha, 13alpha-Dihydroxyfumitremorgin C: Formed by hydroxylation of this compound.
Scientific Research Applications
12alpha-Fumitremorgin C has a wide range of scientific research applications:
Chemistry: Used as a probe to study the function and inhibition of ABCG2/BCRP transporters.
Biology: Investigated for its role in reversing multidrug resistance in cancer cells.
Medicine: Potential therapeutic agent in cancer treatment by enhancing the efficacy of chemotherapeutic drugs.
Industry: Utilized in the development of new pharmacological tools and drug candidates.
Mechanism of Action
12alpha-Fumitremorgin C exerts its effects primarily by inhibiting the ABCG2/BCRP transporter. This inhibition leads to increased intracellular accumulation of chemotherapeutic drugs, thereby reversing multidrug resistance. The compound interacts with the transporter at specific binding sites, blocking its function and enhancing drug toxicity in resistant cancer cells .
Comparison with Similar Compounds
- Fumitremorgin B
- Verruculogen
- Tryprostatin B
- Cyclotryprostatin
Comparison: 12alpha-Fumitremorgin C is unique due to its specific inhibition of the ABCG2/BCRP transporter, which is not observed in other similar compounds like Fumitremorgin B or Verruculogen. Additionally, its structure, characterized by specific prenylation and hydroxylation patterns, distinguishes it from other indole alkaloids .
Properties
IUPAC Name |
7-methoxy-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEYVIGIPJSTOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=C(N2)C=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.